
2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid
描述
2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid is an organic compound with the molecular formula C₁₁H₉NO₄. It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by its yellow crystalline powder form and is soluble in acids and ketone solvents .
作用机制
Target of Action
The primary targets of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid are currently unknown. The compound is a derivative of coumarin , which has been widely studied for its diverse biological activities.
Mode of Action
As a derivative of coumarin, it may share some of the biological activities of coumarin compounds, which include anti-inflammatory, antioxidant, and antimicrobial effects . .
Biochemical Pathways
Coumarin derivatives have been shown to interact with various biochemical pathways, including those involved in inflammation and oxidative stress . .
Result of Action
Based on its structural similarity to coumarin, it may have anti-inflammatory, antioxidant, and antimicrobial effects . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well studied. Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of the compound. The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
生化分析
Biochemical Properties
2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been demonstrated to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, this compound has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its binding interaction with biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, thereby influencing various biochemical pathways. For example, the compound’s interaction with cytochrome P450 enzymes can result in the inhibition of drug metabolism, leading to increased drug efficacy or toxicity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to drug metabolism and detoxification . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in the biotransformation of xenobiotics . These interactions can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function . The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, thereby influencing its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid involves the reaction of coumarin derivatives with appropriate reagents. For instance, the synthesis can start with 7-N-(ethoxycarbonyl)amino coumarin-4-acetic acid, which is then treated with sodium hydroxide and water under reflux conditions for 16 hours. The reaction mixture is cooled to room temperature, and the pH is adjusted to 2 using sulfuric acid, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
科学研究应用
2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of fluorescent probes and sensors for detecting various analytes.
相似化合物的比较
Similar Compounds
Some compounds similar to 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid include:
7-amino-4-methylcoumarin-3-acetic acid: Known for its use as a fluorescent dye in biological research.
7-amino-4-carboxymethylcoumarin: Another coumarin derivative with similar applications in fluorescence-based assays.
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, such as the presence of the acetic acid moiety, which may confer unique reactivity and biological activity. Additionally, its specific absorption and emission properties make it particularly useful in certain fluorescence applications.
属性
IUPAC Name |
2-(7-amino-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPASMQQUFOLZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476510 | |
| Record name | (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85157-21-7 | |
| Record name | (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



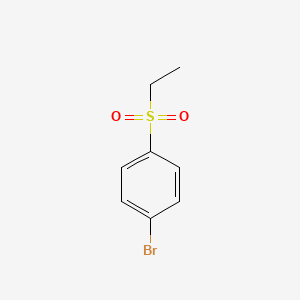

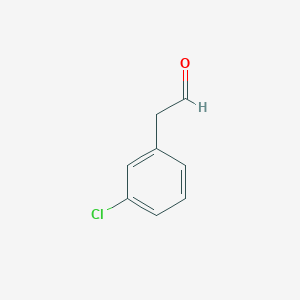
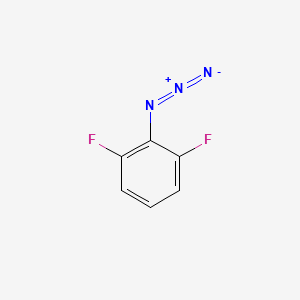
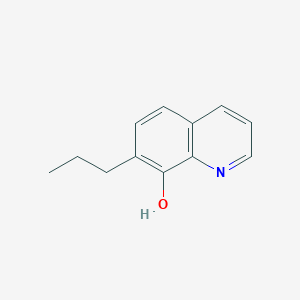
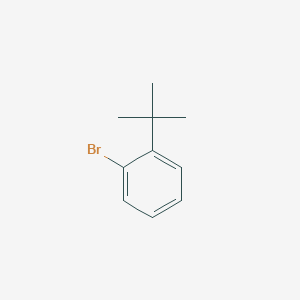
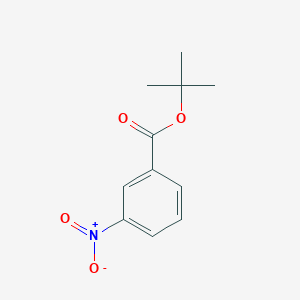
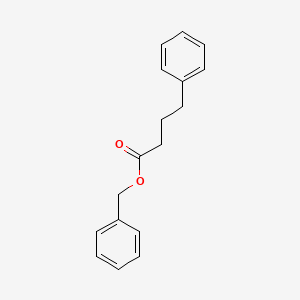
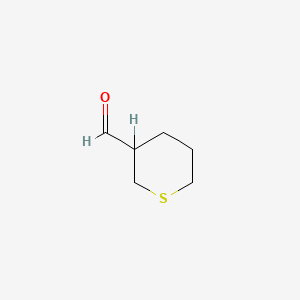
![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)


![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)
